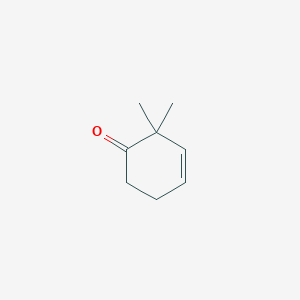
2,2-Dimethylcyclohex-3-EN-1-one
Overview
Description
2,2-Dimethylcyclohex-3-EN-1-one is an organic compound with the molecular formula C8H12O It is a cyclic ketone characterized by a cyclohexene ring substituted with two methyl groups at the 2-position and a ketone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclohex-3-EN-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. Another method is the aldol condensation, which involves the reaction of an aldehyde or ketone with another carbonyl compound under basic conditions . Additionally, Friedel-Crafts acylation can be employed, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of microwave irradiation and solid supports, such as montmorillonite KSF, has been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylcyclohex-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction, but often involve the use of catalysts or specific reagents tailored to the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2,2-Dimethylcyclohex-3-EN-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2,2-Dimethylcyclohex-3-EN-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit tyrosinase activity, which is crucial in the biosynthesis of melanin . This inhibition occurs through binding to the active site of the enzyme, preventing the conversion of tyrosine to melanin.
Comparison with Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: Another cyclic ketone with similar structural features but differing in the position of the double bond and methyl groups.
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): A compound with additional hydroxyl groups and arylmethylene linkages, exhibiting different chemical properties and applications.
Uniqueness: 2,2-Dimethylcyclohex-3-EN-1-one is unique due to its specific substitution pattern and the presence of both a double bond and a ketone group within the cyclohexene ring. This combination of features imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2,2-dimethylcyclohex-3-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)6-4-3-5-7(8)9/h4,6H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGVRGQKPDSNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


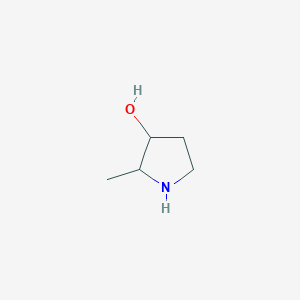
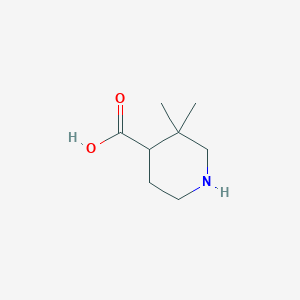




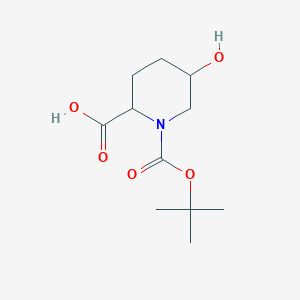
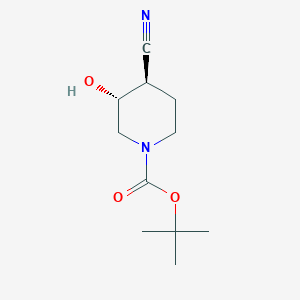
![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B7967979.png)
![4-[(Cyclopentyloxy)methyl]benzaldehyde](/img/structure/B7967989.png)

![7-Azabicyclo[4.2.0]octan-2-one](/img/structure/B7967998.png)
![7-Azabicyclo[4.2.0]octan-2-ol](/img/structure/B7968002.png)
![1h-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B7968007.png)
